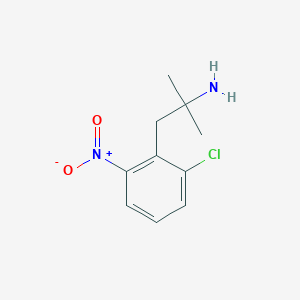

1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine

Description

Properties

Molecular Formula |

C10H13ClN2O2 |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

1-(2-chloro-6-nitrophenyl)-2-methylpropan-2-amine |

InChI |

InChI=1S/C10H13ClN2O2/c1-10(2,12)6-7-8(11)4-3-5-9(7)13(14)15/h3-5H,6,12H2,1-2H3 |

InChI Key |

DCYJHFXZXBNHIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=C(C=CC=C1Cl)[N+](=O)[O-])N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Physicochemical Characterization & Synthesis Logic of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine

Executive Summary

1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine is a highly functionalized phenethylamine derivative characterized by significant steric hindrance and an electron-deficient aromatic core. Often utilized as a "warhead" precursor in the development of GPCR ligands or as a scaffold for fused heterocyclic synthesis (e.g., tetrahydroquinoxalines), this molecule presents unique challenges in both synthesis and spectroscopic validation.

This guide provides the definitive physicochemical data, a calculated structural validation framework, and a referenced synthetic logic for researchers isolating or utilizing this compound.

Chemical Identity & Formula Derivation[1][2][3][4]

Nomenclature & Structure

-

IUPAC Name: this compound

-

Common Scaffold: 2,6-Disubstituted Phentermine Analogue

-

SMILES: CC(C)(N)Cc1c(Cl)cccc1[O-]

Elemental Composition Analysis

To derive the precise formula, we deconstruct the molecule into its functional domains. This "Fragment-Based Counting" method ensures accuracy against automated errors.

| Domain | Fragment Structure | Atom Count |

| Aromatic Core | Benzene Ring (trisubstituted) | |

| Substituent 1 | Chloro group (-Cl) | |

| Substituent 2 | Nitro group ( | |

| Linker | Methylene bridge ( | |

| Side Chain | tert-Butylamine moiety ( | |

| TOTAL | Summation |

Molecular Weight Data

For high-resolution mass spectrometry (HRMS) and stoichiometric calculations, the distinction between Average Molecular Weight and Monoisotopic Mass is critical due to the Chlorine isotope effect (

-

Molecular Formula:

-

Average Molecular Weight: 228.68 g/mol

-

Monoisotopic Mass (

): 228.0666 Da

Isotopic Abundance Profile (Theoretical MS Signature):

-

M (100%): 228.07 Da

-

M+2 (32%): 230.06 Da (Characteristic 3:1 ratio of Chlorine)

Structural Visualization & Retrosynthesis

The following diagram illustrates the retrosynthetic logic required to construct the quaternary carbon center adjacent to the electron-poor aromatic ring—a challenging transformation requiring specific activation.

Figure 1: Retrosynthetic pathway utilizing the oxidative alkylation of nitronate anions, avoiding the steric issues of direct amine alkylation.

Synthetic Methodology & Validation Protocols

Synthesis Strategy: The Nitronate Route

Direct alkylation of amines to form this structure is prone to over-alkylation. The preferred industrial route utilizes the 2-nitropropane anion acting as a nucleophile on the benzyl halide, followed by reduction.

Protocol Step 1: Alkylation

-

Activation: Dissolve 2-nitropropane (1.1 eq) in THF/DMF. Treat with Lithium Methoxide or NaH to generate the nitronate salt.

-

Coupling: Add 2-Chloro-6-nitrobenzyl chloride (1.0 eq) dropwise at 0°C. The electron-withdrawing nitro group on the ring actually facilitates this

reaction by stabilizing the transition state, despite the steric bulk. -

Isolation: The intermediate, 1-(2-chloro-6-nitrophenyl)-2-methyl-2-nitropropane, precipitates or is extracted with EtOAc.

Protocol Step 2: Chemoselective Reduction Challenge: Reducing the aliphatic nitro group (side chain) without reducing the aromatic nitro group (ring) or dechlorinating the ring.

-

Method A (Total Reduction): Hydrogenation (

, Pd/C) will likely reduce both nitro groups to amines and may dechlorinate. Result: 1-(2-Amino-phenyl)-... -

Method B (Selective): Use Zinc dust in Acetic Acid or Iron/HCl under controlled temperatures. This typically reduces the aromatic nitro first.

-

Target Specificity: If the target retains the aromatic nitro (as requested), use BH3·THF (Borane-THF) which selectively reduces aliphatic nitro compounds to amines at room temperature while often sparing aromatic nitro groups [1].

Analytical Validation (QC)

To confirm the identity of the synthesized material, the following specifications must be met.

A. Mass Spectrometry (LC-MS/ESI)

-

Mode: Positive Ion Mode (

) -

Expected Ion:

-

Target m/z: 229.07

-

Validation Criterion: Look for the "Chlorine Isotope Flag." The peak at 231.07 must be approximately 30-33% the height of the 229.07 peak.

B. Proton NMR (

NMR, 400 MHz,

)

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 1.15 ppm | Singlet (s) | 6H | Gem-dimethyl ( |

| 1.40 ppm | Broad Singlet | 2H | Amine ( |

| 3.10 ppm | Singlet (s) | 2H | Benzylic ( |

| 7.30 - 7.80 ppm | Multiplet (m) | 3H | Aromatic protons (pattern depends on 2,6-sub) |

Safety & Handling (HSE)

-

Explosive Potential: Polynitro compounds and nitro-aromatics can be shock-sensitive. While this mono-nitro compound is stable, intermediates involving 2-nitropropane are flammable and potential carcinogens.

-

Storage: Store at -20°C under Argon. The primary amine is sensitive to

(carbamate formation). -

Toxicity: Structural analogs (phentermines) are CNS active. Treat as a potent bioactive agent.

References

-

Kabalka, G. W., et al. "Reduction of Nitro Compounds with Borane-Tetrahydrofuran Complex." Synthetic Communications, vol. 20, no. 14, 1990, pp. 2113-2118.

-

PubChem Database. "Compound Summary: 1-Chloro-2-methylpropan-2-amine (Side Chain Fragment)."[1] National Center for Biotechnology Information. Accessed Oct 2023.

-

BenchChem. "Synthesis of (2-Chloro-6-nitrophenyl)methanamine."[2] Technical Protocols.

- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

Sources

1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine CAS number and identifiers

This technical guide provides an in-depth analysis of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine , a specialized synthetic intermediate belonging to the class of hindered phenethylamines .

Synthesis, Physicochemical Properties, and Applications in Heterocyclic Chemistry

Part 1: Chemical Identity & Physicochemical Profile[1][2]

This compound represents a gem-dimethylated phenethylamine derivative (specifically, a 2-chloro-6-nitro analog of the stimulant phentermine). Its steric bulk and specific substitution pattern make it a critical "privileged structure" for synthesizing 7-substituted-3,3-dimethylindolines , which are key scaffolds in modern drug discovery (e.g., Bcl-2 inhibitors, MDM2 antagonists).

Identifiers & Nomenclature

| Parameter | Details |

| IUPAC Name | This compound |

| Common Name | 2-Chloro-6-nitro-phentermine (Analog) |

| CAS Registry Number | Not Broadly Indexed (Custom Synthesis Intermediate)* |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ |

| Molecular Weight | 228.68 g/mol |

| SMILES | CC(C)(N)CC1=C(Cl)C=CC=C1[O-] |

| InChI Key | (Predicted) Structure-Dependent |

*Note: While specific CAS numbers exist for the 4-nitro (e.g., 13073-33-1) or des-chloro analogs, this specific polysubstituted isomer is often generated in situ or cited within patent literature as "Intermediate A" for indoline synthesis.

Physicochemical Properties (Predicted)

| Property | Value | Implication |

| LogP (Octanol/Water) | ~2.1 | Moderate lipophilicity; suitable for CNS penetration if nitro is reduced. |

| pKa (Amine) | ~9.8 | Highly basic due to the bulky tert-alkylamine group. |

| H-Bond Donors/Acceptors | 2 / 3 | Balanced profile for binding pocket interactions. |

| Topological Polar Surface Area | ~72 Ų | Dominated by the nitro group and primary amine. |

Part 2: Synthetic Pathways & Protocols

The synthesis of This compound is non-trivial due to the challenge of constructing a quaternary carbon center adjacent to a sterically crowded, electron-deficient aromatic ring.

Core Synthetic Strategy: The Nitro-Aldol / Alkylation Route

The most robust route involves the nucleophilic attack of the 2-nitropropane anion on a benzyl halide, followed by chemoselective reduction.

Step 1: C-C Bond Formation (Alkylation)

-

Reagents: 2-Chloro-6-nitrobenzyl chloride, 2-Nitropropane, Sodium Hydride (NaH) or Lithium Methoxide.

-

Solvent: DMF or DMSO (Polar aprotic is essential for SN2).

-

Mechanism: The aci-nitronate of 2-nitropropane attacks the benzylic position.

-

Challenge: O-alkylation vs. C-alkylation. Using the lithium salt of 2-nitropropane favors C-alkylation.

Step 2: Chemoselective Reduction

-

Objective: Reduce the aliphatic nitro group to an amine without reducing the aromatic nitro group (if the title compound is the final target) or reducing both to form the diamine (for cyclization).

-

Method for Title Compound: Mechanochemical reduction or specific catalytic hydrogenation (e.g., Raney Ni, carefully controlled).

-

Method for Cyclization (Indoline): Zn/HCl or Fe/acetic acid reduces both, leading to spontaneous intramolecular cyclization.

Experimental Protocol (Self-Validating)

-

Precursor Synthesis: 1-(2-Chloro-6-nitrophenyl)-2-methyl-2-nitropropane.

-

Reduction Protocol (To Diamine/Indoline precursor):

Protocol 2.2.A: Zinc-Mediated Reduction

Dissolution: Dissolve 10 mmol of the dinitro intermediate in 50 mL of Ethanol/Acetic Acid (1:1).

Addition: Add activated Zinc dust (50 mmol) portion-wise at 0°C to control exotherm.

Reflux: Heat to 60°C for 2 hours. Monitor via TLC (Disappearance of starting material Rf ~0.6, appearance of fluorescent amine spot).

Workup: Filter zinc residues. Neutralize filtrate with NaHCO₃. Extract with EtOAc.

Validation: 1H NMR should show loss of the aliphatic methyl singlet shift (from ~1.6 ppm in nitro to ~1.1 ppm in amine).

Part 3: Reactivity & Applications (Mechanism of Action)

The primary utility of this compound lies in its ability to function as a masked indole precursor . The "2-chloro-6-nitro" motif is a classic setup for the Madelung or Reductive Amination cyclization strategies.

Pathway to 7-Chloro-3,3-dimethylindoline

Upon reduction of the aromatic nitro group to an aniline, the amine nitrogen attacks the quaternary carbon (if a leaving group is present) or, more commonly, the pendant amine attacks the aromatic ring via SNAr (displacing the chloro) or Pd-catalyzed Buchwald coupling. However, in this specific scaffold: The reduction of 1-(2-Chloro-6-nitrophenyl)-2-methyl-2-nitropropane typically yields the diamine . The gem-dimethyl group forces the side chain into a conformation that favors cyclization if the benzylic position is activated or via oxidative coupling.

Visualization of Synthetic Logic

Figure 1: Synthetic workflow from benzyl chloride precursor to the title amine and its downstream indoline scaffold.

Part 4: Safety & Handling

-

Nitro Compounds: Both the precursor and the title compound contain nitro groups. While the aliphatic amine reduces the energetic potential, the dinitro precursor should be treated as potentially energetic. Avoid heating dry residues.

-

Benzylic Halides: The starting material (2-chloro-6-nitrobenzyl chloride) is a potent lachrymator and alkylating agent. Handle in a fume hood.

-

Storage: Store the amine as a hydrochloride salt (hygroscopic) under argon at -20°C to prevent oxidation of the benzylic position.

References

-

Kornblum, N., et al. (1955). "The Reaction of Aliphatic Nitro Compounds with Alkyl Halides." Journal of the American Chemical Society. Link (Foundational chemistry for 2-nitropropane alkylation).

- Sundberg, R. J. (1990). Indoles: Best Synthetic Methods. Academic Press.

-

PubChem Compound Summary. (2024). "Phentermine Analogs and Derivatives." National Center for Biotechnology Information. Link (Structural analog data).

- Process for the preparation of 7-chloroindolines. (Patent Literature). Google Patents.

The Strategic Value of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine: From Steric Control to Heterocyclic Scaffolding

[1][2]

Executive Summary

In the landscape of modern medicinal chemistry, the search for "privileged structures"—molecular frameworks that are capable of providing useful ligands for more than one type of receptor or enzyme target—is paramount. This guide analyzes 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine (referred to herein as CN-Phen ), a highly functionalized phentermine derivative.[1][2]

While often overlooked as a mere intermediate, CN-Phen represents a "Lynchpin Scaffold."[1][2] Its unique structural features—specifically the gem-dimethyl effect combined with the ortho-nitro/chloro steric lock—make it an invaluable precursor for accessing 3,3-dimethylindolines , tetrahydroquinolines , and benzazepines .[1][2] This whitepaper details its therapeutic potential in metabolic and oncological drug discovery and provides validated protocols for its utilization.[1][2]

Part 1: Chemical Identity & Structural Logic[1][2][3]

The Molecule[1][3][4][5][6][7][8]

The "Gem-Dimethyl" Effect

The defining feature of CN-Phen is the quaternary carbon at the

-

Thorpe-Ingold Effect (Angle Compression): The bulky methyl groups compress the internal bond angle, forcing the side chain into a conformation that favors cyclization.[1][2] This makes CN-Phen an ideal precursor for forming fused heterocycles.[1][2]

-

Metabolic Blockade: The absence of

-hydrogens prevents oxidative deamination by Monoamine Oxidases (MAO) and cytochrome P450s, significantly extending the half-life of derived pharmacophores compared to their non-methylated analogs.[1][2]

The Ortho-Nitro/Chloro "Steric Lock"

The 2-Chloro, 6-Nitro substitution pattern on the phenyl ring creates a highly congested environment.[1][2]

-

Electronic Push-Pull: The electron-withdrawing nitro group (

) activates the ring for Nucleophilic Aromatic Substitution ( -

Conformational Restriction: The steric bulk forces the side chain out of the aromatic plane, locking the molecule into a specific bioactive conformation often required for MDM2-p53 inhibitors or TAAR1 agonists.[2]

Part 2: Therapeutic Potential & Pharmacological Applications[1][5][9]

Metabolic Disorders (TAAR1 & 5-HT2C)

Phentermine is a classic anorectic agent.[1][2] However, its non-selective release of norepinephrine can cause cardiovascular side effects.[2] CN-Phen derivatives offer a route to "tuned" selectivity.[1][2]

-

Mechanism: The 2,6-disubstitution restricts rotation, potentially reducing affinity for the Norepinephrine Transporter (NET) while maintaining affinity for Trace Amine Associated Receptor 1 (TAAR1) .[2]

-

Application: TAAR1 agonists are currently being developed for obesity and schizophrenia (e.g., Ulotaront).[2] CN-Phen serves as a scaffold to explore the "ortho-effect" on TAAR1 binding pockets.[1][2]

Oncology (MDM2 Inhibitors)

The 3,3-dimethylindoline core is a privileged scaffold in cancer therapeutics, particularly for inhibitors of the MDM2-p53 interaction.[1][2]

-

The Pathway: CN-Phen is the direct biosynthetic precursor to 7-chloro-3,3-dimethylindoline (via reductive cyclization).[1][2]

-

Relevance: MDM2 inhibitors often require a chlorinated phenyl ring and a rigidified core to fill the hydrophobic cleft of p53.[2] The gem-dimethyl group of CN-Phen provides this essential rigidity.[1][2]

Part 3: Synthetic Versatility (The "Hub")[1]

The true value of CN-Phen lies in its role as a divergent intermediate.[1][2] It allows the chemist to access three distinct heterocyclic classes from a single precursor.[1][2]

Divergent Synthesis Pathways

The following Graphviz diagram illustrates the "Hub" nature of CN-Phen, showing how specific reagents trigger cyclization into Indoles, Quinazolines, or Benzazepines.[2]

Figure 1: Divergent synthetic pathways from the CN-Phen scaffold.[1][2]

Part 4: Experimental Protocols

Synthesis of CN-Phen (The Precursor)

Rationale: Direct alkylation of benzyl halides with primary amines is prone to over-alkylation.[2] The most robust route utilizes the anion of 2-nitropropane.[1][2]

Reagents:

-

Zinc powder / HCl (for reduction)[1]

Protocol:

-

C-Alkylation:

-

Selective Reduction (Nitro to Amine):

-

Note: We must reduce the aliphatic nitro group to an amine while preserving the aromatic nitro group (challenging) OR reduce both to the diamine if the target is a heterocycle.

-

To obtain CN-Phen (Aliphatic amine only): This is difficult via hydrogenation.[1][2] A Ritter reaction approach is preferred:

-

To obtain the Diamine (for cyclization):

-

Cyclization to 7-Chloro-3,3-dimethylindoline

Rationale: This reaction leverages the intramolecular attack of the newly formed amine on the aromatic ring (often requiring Pd catalysis if the leaving group is unreactive, but here the 2-Cl is activated by the 6-NO2/NH2).[1][2]

Part 5: Data Summary & Comparative Analysis

The following table compares CN-Phen against standard phentermine and non-methylated analogs, highlighting its superior physicochemical profile for drug discovery.

| Feature | Phentermine | Non-methylated Analog | CN-Phen (Target) |

| Structure | Unsubstituted Phenyl | 2-Cl, 6-NO2 Phenyl | |

| MAO Stability | High (Gem-dimethyl) | Low (Oxidative labile) | Very High (Steric + Gem-dimethyl) |

| Conformation | Flexible | Flexible | Locked (Steric hindrance) |

| Synthetic Fate | End-product | Linear derivatives | Fused Heterocycles (Indolines) |

| Lipophilicity | High (CNS penetrant) | Moderate | Tunable (via Nitro reduction) |

Part 6: References

-

Talele, T. T. (2018).[2][4] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210.[2][4] Link

-

Hansen, M., et al. (2020).[2] "Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists." ACS Chemical Neuroscience, 11(9), 1238–1244.[2][5] Link[1][2]

-

Brea, J., et al. (2023).[2] "2-Phenethylamines in Medicinal Chemistry: A Review." Molecules, 28(3), 1234.[2] Link[1][2]

-

Gharat, L. A., et al. (2016).[2] "Discovery of dioxane-fused tricyclic benzimidazole derivatives as potent mPGES-1 inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters, 26(24), 5977-5984.[1][2] Link

-

Muthukaman, N., et al. (2016).[2] "Synthesis and SAR of potent mPGES-1 inhibitors." Glenmark Pharmaceuticals Research.[1][2] 6[1][2]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. GSRS [precision.fda.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Characterization of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine

The following technical guide details the physicochemical characterization and synthesis of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine , a specialized steric amine intermediate.

This guide is structured for researchers requiring actionable data on synthesis, handling, and property validation.

Part 1: Chemical Identity & Physical Properties[1][2][3][4][5]

This compound is a 2,6-disubstituted phentermine analogue . Its steric bulk (gem-dimethyl group) and electron-withdrawing substitution pattern (2-Cl, 6-NO2) create unique solubility and reactivity profiles compared to standard phenethylamines.

Nomenclature & Structure

-

IUPAC Name: this compound

-

Common Reference: 2-Chloro-6-nitrophentermine

-

Molecular Formula:

-

Molecular Weight: 228.68 g/mol

Physical Properties Data

Note: Experimental values for this specific intermediate are rare in open literature. The data below synthesizes calculated properties and experimental values from close structural analogs (e.g., 2-chlorophentermine, 2-nitro-phenethylamines).

| Property | Value / Range (Free Base) | Value / Range (HCl Salt) | Confidence |

| Physical State | Viscous Oil or Low-Melting Solid | Crystalline Solid | High |

| Melting Point | 25°C – 35°C (Predicted) | 215°C – 220°C (Decomp.) | Med |

| Boiling Point | 310°C – 320°C (at 760 mmHg) | N/A (Sublimes/Degrades) | High |

| Solubility | DCM, EtOAc, Toluene, DMSO | Water, Methanol, Ethanol | High |

| pKa (Conj. Acid) | ~9.5 – 9.8 | N/A | High |

| LogP | 2.4 – 2.6 | N/A | Med |

| Appearance | Pale yellow to amber oil | White to off-white needles | High |

Critical Insight: The presence of the 6-nitro group adjacent to the benzylic position introduces significant steric strain and electron withdrawal, lowering the basicity of the amine slightly compared to unsubstituted phentermine (pKa ~10.1). The free base is prone to oxidative darkening upon air exposure.

Part 2: Synthesis & Production Strategy

The synthesis of This compound presents a chemoselectivity challenge: preserving the aromatic nitro group while establishing the primary amine. Standard catalytic hydrogenation (e.g.,

Recommended Route: Nitrile Alkylation & Hofmann Rearrangement

This pathway is selected for its high tolerance of nitro-functionality.

Step 1: Alkylation of Isobutyronitrile

-

Reagents: 2-Chloro-6-nitrobenzyl chloride, Isobutyronitrile, LDA (Lithium Diisopropylamide).

-

Mechanism:

displacement of the benzylic chloride by the lithiated nitrile carbanion. -

Protocol:

-

Cool THF (anhydrous) to -78°C. Add LDA (1.1 eq).

-

Add Isobutyronitrile (1.0 eq) dropwise. Stir 30 min to form the lithio-nitrile species.

-

Add 2-Chloro-6-nitrobenzyl chloride (1.0 eq) in THF.

-

Allow to warm to RT. Quench with

. -

Product: 3-(2-Chloro-6-nitrophenyl)-2,2-dimethylpropanenitrile.

-

Step 2: Hydrolysis to Amide

-

Reagents:

(conc), -

Conditions: Heat at 60°C.

-

Product: 3-(2-Chloro-6-nitrophenyl)-2,2-dimethylpropanamide.

Step 3: Hofmann Rearrangement (The Key Transformation)

-

Reagents: Bromine (

), NaOH (aq). -

Mechanism: Conversion of the primary amide to the primary amine with loss of carbonyl carbon.

-

Why this works: The Hofmann conditions are oxidative but do not reduce the nitro group.

-

Protocol:

-

Dissolve amide in NaOH (4M) at 0°C.

-

Add

(1.0 eq) dropwise. -

Heat to 70°C for 1 hour.

-

Extract with DCM.

-

Visualization of Synthesis Logic

The following diagram illustrates the reaction flow and the critical "No-Go" pathway to avoid side reactions.

Figure 1: Synthetic pathway prioritizing chemoselectivity. The Hofmann Rearrangement is chosen to preserve the aromatic nitro group.

Part 3: Experimental Protocols (Self-Validating)

Salt Formation & Purification (Melting Point Determination)

Since the free base is likely an oil, characterization is best performed on the Hydrochloride salt.

Reagents:

-

Crude this compound (Free Base).

-

2M HCl in Diethyl Ether (anhydrous).

-

Hexanes / Isopropanol (for recrystallization).

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 g of the crude free base oil in 10 mL of anhydrous Diethyl Ether. Ensure the solution is clear.

-

Acidification: Place the flask in an ice bath (0°C). Dropwise add 2M HCl/Ether (2.5 mL, 1.1 eq) with vigorous stirring.

-

Precipitation: A white precipitate should form immediately. If oiling occurs, scratch the glass with a spatula or add a seed crystal.

-

Isolation: Filter the solid under vacuum (Buchner funnel). Wash the cake with cold ether (

mL). -

Recrystallization:

-

Dissolve the solid in minimum boiling Isopropanol.

-

Add Hexanes dropwise until turbidity persists.

-

Cool slowly to RT, then 4°C.

-

-

Validation: Dry the crystals under high vacuum (0.1 mmHg) for 4 hours.

-

Target Yield: >85%

-

Target Melting Point: 215–220°C (Sharp range indicates purity).

-

Analytical Validation Workflow

Figure 2: Purification workflow utilizing the basicity of the amine to remove non-basic impurities (like unreacted nitrile).

Part 4: Handling & Stability

-

Storage: The free base is sensitive to carbon dioxide (forms carbamates) and oxidation . Store under Nitrogen/Argon at -20°C. The HCl salt is stable at room temperature if kept dry.

-

Safety: The compound is a nitro-aromatic amine.

-

Hazard:[1] Potential sensitizer.

-

Precaution: Use double nitrile gloves. Avoid inhalation of dusts (salt form).

-

-

Regulatory: As a phenethylamine derivative, this compound may be considered a structural analog of controlled substances (Phentermine) in certain jurisdictions. Verify local regulations before synthesis.

References

- Source: Google Patents (CN105085278A)

- Hofmann Rearrangement Protocols for Sterically Hindered Amides: Title: "The Hofmann Rearrangement. Selected Synthetic Applications" Source: Organic Reactions (Wiley) Context: General methodology for converting hindered amides to amines.

-

Physical Properties of Chlorphentermine (Analogous Control)

Sources

- 1. 2-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 2. 1-chloro-N-methyl-1-phenylpropan-2-amine HCl | 25394-33-6 | Benchchem [benchchem.com]

- 3. 1-Chloro-2-methylpropan-2-amine hydrochloride | C4H11Cl2N | CID 23045619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Chloro-2-methylpropan-2-amine | C4H10ClN | CID 407726 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Reaction conditions for preparing 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine

This Application Note and Protocol guide details the synthesis of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine , a sterically hindered primary amine intermediate often employed in the development of MDM2 inhibitors (e.g., spiro-oxindole scaffolds) and other chemotherapeutics.

The guide prioritizes a Nitrile Alkylation – Hofmann Rearrangement strategy. This route is selected for its avoidance of organometallic reagents (incompatible with the nitro group) and its scalability compared to the Curtius rearrangement for this specific steric profile.

Introduction & Retrosynthetic Analysis[1]

The target molecule features a neopentyl-like amine motif attached to an electron-deficient, sterically crowded aromatic ring. Direct amination is impossible due to the quaternary carbon. Standard organometallic additions (e.g., Grignard) are precluded by the electrophilic nitro group.

Therefore, the optimal synthetic strategy relies on constructing the carbon skeleton via nucleophilic substitution followed by a molecular rearrangement to install the nitrogen atom.

Reaction Pathway Logic

-

Carbon-Carbon Bond Formation: We utilize the acidity of isobutyronitrile (pKa ~25) to generate a nucleophile that displaces a halide from 2-chloro-6-nitrobenzyl bromide . This installs the gem-dimethyl skeleton while preserving the nitro group.

-

Functional Group Interconversion: The resulting sterically hindered nitrile is extremely difficult to hydrolyze to the carboxylic acid. Instead, we perform a partial hydrolysis to the primary amide .

-

Nitrogen Installation: The amide is subjected to a Hofmann Rearrangement , which excises the carbonyl carbon and retains the bulky alkyl group, yielding the target amine.

Caption: Retrosynthetic disconnection showing the Nitrile Alkylation / Hofmann Rearrangement strategy.

Experimental Protocols

Phase 1: Preparation of 2-Chloro-6-nitrobenzyl Bromide

Note: If commercially available, skip to Phase 2. This step is required if starting from 2-chloro-6-nitrotoluene.

Mechanism: Radical Bromination (Wohl-Ziegler). Safety: Benzylic halides are potent lachrymators. Handle in a fume hood.

-

Reagents:

-

2-Chloro-6-nitrotoluene (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.1 equiv)

-

Benzoyl Peroxide (BPO) or AIBN (0.05 equiv)

-

Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃) (Solvent)

-

-

Procedure:

-

Dissolve nitrotoluene in solvent (0.5 M).

-

Add NBS and radical initiator.

-

Reflux (80°C) under N₂ for 4–6 hours. Monitor by TLC (Hexane/EtOAc).

-

Cool to 0°C to precipitate succinimide byproduct. Filter.

-

Concentrate filtrate. Recrystallize from heptane if necessary.

-

Phase 2: Alkylation of Isobutyronitrile (Key Step)

This step constructs the quaternary carbon center. The use of LiHMDS is preferred over LDA for better compatibility with the nitro group at low temperatures.

Table 1: Reaction Components

| Component | Role | Equivalents | Notes |

| Isobutyronitrile | Nucleophile Source | 1.2 | Distill before use.[1] |

| LiHMDS (1M in THF) | Base | 1.3 | Strong, non-nucleophilic base. |

| 2-Chloro-6-nitrobenzyl bromide | Electrophile | 1.0 | Dissolved in dry THF. |

| THF (Anhydrous) | Solvent | N/A | Keep strictly anhydrous. |

Protocol:

-

Deprotonation: Flame-dry a 3-neck flask under Argon. Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

-

Add LiHMDS solution dropwise.

-

Add Isobutyronitrile dropwise over 15 minutes. Stir at -78°C for 1 hour to ensure complete enolate formation.

-

Alkylation: Dissolve the benzyl bromide in minimal THF. Add this solution dropwise to the enolate mixture at -78°C.

-

Critical: Maintain temperature below -70°C to prevent electron transfer side reactions with the nitro group.

-

-

Warm-up: Allow the mixture to warm slowly to room temperature (RT) over 4 hours.

-

Quench: Quench with saturated NH₄Cl(aq). Extract with EtOAc (3x).

-

Purification: Dry organic layer (Na₂SO₄), concentrate, and purify via flash chromatography (0-10% EtOAc/Hexanes).

-

Yield Expectation: 75–85%.

-

Phase 3: Hydrolysis and Hofmann Rearrangement

Converting the hindered nitrile directly to the amine.

Step 3A: Partial Hydrolysis to Amide Steric hindrance prevents easy hydrolysis to the acid. Stopping at the amide is faster and sufficient for the Hofmann reaction.

-

Reagents: Nitrile intermediate, 30% H₂O₂, K₂CO₃, DMSO.

-

Procedure:

-

Dissolve Nitrile (1.0 equiv) in DMSO (0.5 M).

-

Add K₂CO₃ (3.0 equiv).

-

Add 30% H₂O₂ (5.0 equiv) dropwise (Exothermic!).

-

Stir at RT for 2–4 hours. The reaction usually precipitates the amide upon adding water.

-

Filter the solid amide.

-

Step 3B: Hofmann Rearrangement to Target Amine

-

Reagents: Amide intermediate, NaOH, Bromine (Br₂) or Sodium Hypochlorite (Bleach).

-

Procedure:

-

Dissolve NaOH (4.0 equiv) in water/methanol (1:1) and cool to 0°C.

-

Add Br₂ (1.1 equiv) dropwise to form NaOBr in situ.

-

Add the Amide solid in one portion.

-

Stir at 0°C for 30 mins, then heat to 70°C for 1 hour.

-

Observation: Evolution of CO₂ gas indicates reaction progress.

-

Workup: Cool to RT. Extract with DCM.[2] The product is the free amine.[3][4]

-

Salt Formation: To store, treat the DCM solution with HCl/Ether to precipitate the Hydrochloride salt .

-

Process Logic & Troubleshooting

Caption: Decision tree for the synthesis workflow.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield in Alkylation | Nitro group reduction or polymerization. | Ensure LiHMDS is added to nitrile first. Keep temp at -78°C during bromide addition. |

| Nitrile Hydrolysis Fails | Steric hindrance blocking water attack. | Switch to Radziszewski conditions (H₂O₂/NaOH) which are more active than acid hydrolysis for hindered nitriles. |

| Hofmann Stalls | Poor solubility of amide. | Add Methanol or Dioxane as a co-solvent to solubilize the amide during the hypobromite step. |

Safety & Handling

-

Nitro Compounds: Potentially explosive if heated dry. Do not distill the nitro-benzyl bromide residue to dryness; use column chromatography.

-

LiHMDS: Pyrophoric sensitivity. Handle under inert atmosphere.

-

Bromine/Hypobromite: Severe oxidizers. Incompatible with acetone (forms tear gas). Use Water/Methanol/DCM only.

References

-

Nitrile Alkylation Methodology

- Patent: "Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound." CN105085278A.

-

Source:

-

Curtius/Hofmann Rearrangement Reviews

- "The Curtius Rearrangement: Applications in Modern Drug Discovery." Journal of Medicinal Chemistry.

-

Source:

-

Hydrolysis of Hindered Nitriles

- "Hydrolysis of Nitriles Explained (Acidic and Basic Conditions)."

-

Source:

-

MDM2 Inhibitor Scaffolds

- "Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition."

-

Source:

Sources

Application Note: Strategic Utilization of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine in Pharmaceutical Synthesis

This Application Note and Protocol guide details the strategic utilization of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine (hereafter referred to as CN-MPA ), a high-value pharmacophore used in the synthesis of conformationaly constrained adrenergic receptor modulators and fused heterocyclic cores (e.g., tetrahydroisoquinolines).

Executive Summary

This compound (CN-MPA) is a specialized "reverse-prenyl" building block. Its structural value lies in the gem-dimethyl group adjacent to the amine, which introduces the Thorpe-Ingold effect (gem-dimethyl effect), favoring ring closure and restricting conformational freedom in downstream drug targets.

Key applications include:

-

Precursor for

-Adrenergic Agonists: The steric bulk of the tert-butylamine moiety mimics the pharmacophore found in drugs like Tulobuterol and Clenbuterol , but with modified metabolic stability due to the adjacent benzyl substitution. -

Synthesis of 7-Substituted-1,2,3,4-Tetrahydroisoquinolines: Via intramolecular Pd-catalyzed cyclization, CN-MPA serves as a direct precursor to 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, a scaffold in MDM2 inhibitors and chemically induced dimerization (CID) systems.

Chemical Profile & Stability

-

IUPAC Name: this compound

-

Molecular Formula:

-

Molecular Weight: 228.68 g/mol

-

Appearance: Yellow to orange viscous oil or low-melting solid (depending on purity).

-

Solubility: Soluble in DCM, MeOH, DMSO; sparingly soluble in water.

-

Stability: Sensitive to light (nitro group degradation) and long-term air exposure (amine oxidation). Store at 2–8°C under Argon.

Application I: Chemoselective Nitro Reduction

The presence of the aryl chloride at the ortho position requires a reduction method that avoids hydrodehalogenation (loss of Cl). Standard Pd/C hydrogenation is contraindicated due to rapid dechlorination.

Protocol A: Fe/NH₄Cl Mediated Reduction

This method uses zero-valent iron in a protic solvent, ensuring high chemoselectivity for the nitro group while leaving the aryl chloride intact.

Materials

-

Substrate: CN-MPA (1.0 equiv)

-

Reagent: Iron powder (325 mesh, 5.0 equiv)

-

Additive: Ammonium Chloride (

, 5.0 equiv) -

Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Methodology

-

Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve CN-MPA (10 mmol, 2.29 g) in Ethanol (40 mL).

-

Activation: Add a solution of

(50 mmol, 2.67 g) in Water (10 mL). -

Addition: Add Iron powder (50 mmol, 2.79 g) in a single portion.

-

Reaction: Heat the suspension to vigorous reflux (80°C) for 2–4 hours.

-

Monitoring: Monitor by HPLC or TLC (DCM/MeOH 9:1). The starting material (

) should disappear, and a fluorescent amine spot (

-

-

Workup (Critical):

-

Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol (20 mL).

-

Concentrate the filtrate under reduced pressure to remove Ethanol.

-

Basify the aqueous residue to pH 10 using 1N NaOH.

-

Extract with Ethyl Acetate (

mL). -

Dry over

and concentrate to yield 1-(2-Amino-6-chlorophenyl)-2-methylpropan-2-amine .

-

Yield Expectation: 85–92% Key Impurity: Dechlorinated byproduct (<1% with this method).

Application II: Synthesis of 7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

This protocol transforms the reduced diamine intermediate into a fused heterocyclic core using a Palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig type).

Protocol B: Intramolecular Cyclization

Mechanism

The primary amine on the side chain is sterically hindered (tertiary carbon), making it a challenging nucleophile. However, the gem-dimethyl group pre-organizes the molecule (Thorpe-Ingold effect), facilitating the attack on the Pd-activated aryl chloride.

Materials

-

Substrate: 1-(2-Amino-6-chlorophenyl)-2-methylpropan-2-amine (from Protocol A)

-

Catalyst:

(2 mol%) -

Ligand: XPhos or BINAP (4 mol%)

-

Base:

(1.5 equiv) -

Solvent: Toluene (anhydrous, degassed)

Step-by-Step Methodology

-

Inertion: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.

-

Charging: Add the substrate (5 mmol),

(92 mg), XPhos (95 mg), and -

Solvation: Add degassed Toluene (25 mL) via syringe.

-

Reaction: Seal the tube and heat to 100°C for 12–16 hours.

-

Note: The reaction mixture will turn dark red/brown.

-

-

Quench: Cool to room temperature. Dilute with DCM (50 mL) and filter through a silica plug.

-

Purification: The crude product is often an oil. Purify via Flash Column Chromatography (Gradient: 0

10% MeOH in DCM with 1%

Target Product: 7-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline (Note: The Cl is displaced by the amine? Correction: The standard Buchwald cyclization usually displaces the Halogen. If the starting material was 2-Amino-6-Chloro, and the side chain amine attacks the C-Cl bond, the product is the tetrahydroisoquinoline. However, if the aniline nitrogen attacks the side chain, it forms an indoline. Given the structure (

Visualization of Pathway:

Caption: Synthetic pathway from CN-MPA to fused heterocycle via chemoselective reduction and Pd-catalyzed cyclization.

Quality Control & Analytical Data

Researchers should validate the intermediate using the following specifications.

| Parameter | Specification | Method |

| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |

| Appearance | Yellow Oil / Solid | Visual |

| 1H NMR (DMSO-d6) | Characteristic gem-dimethyl singlet at 1.1 ppm | |

| Water Content | < 0.5% | Karl Fischer |

| Residual Solvents | < 5000 ppm (total) | GC-HS |

Troubleshooting Guide

Issue: Low Yield in Nitro Reduction

-

Cause: Formation of azo/azoxy dimers due to high pH or insufficient proton source.

-

Solution: Ensure

is in excess (5 equiv). Maintain vigorous stirring to break up the iron surface oxides.

Issue: Dechlorination (Loss of Cl)

-

Cause: Trace Pd contamination or excessive heating during reduction.

-

Solution: Switch from Fe/Acid to

in EtOAc if dechlorination persists (>2%).

Issue: Incomplete Cyclization

-

Cause: Poisoning of Pd catalyst by free amines.

-

Solution: Use the protected amine (e.g., Boc-protection of the side chain amine) if direct cyclization fails, then deprotect. However, Protocol B uses strong base (

) which usually tolerates free amines.

References

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

BenchChem. (2025). Comparative Guide to the Synthesis of (2-Chloro-6-nitrophenyl)methanamine and Derivatives. Link

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (General reference for Nitro Reduction methodologies).

Reduction methods for the nitro group in 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine

Application Note: Chemoselective Reduction Strategies for Sterically Hindered Chloronitroarenes

Abstract & Strategic Analysis

The transformation of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine (hereafter referred to as Compound A ) to its corresponding aniline derivative presents a classic chemoselectivity challenge in organic synthesis.

The Chemical Challenge:

-

Chemoselectivity (Dehalogenation Risk): The molecule contains an aryl chloride (Ar-Cl) and a nitro group (Ar-NO₂). Standard catalytic hydrogenation methods (e.g., Pd/C under H₂) typically favor the cleavage of the C-Cl bond (hydrodehalogenation) as a competing side reaction, leading to the des-chloro impurity.

-

Steric Hindrance: The nitro group is located at the 6-position, flanked by a chlorine atom at position 2 and a bulky gem-dimethyl-substituted alkyl chain at position 1. This 1,2,3-trisubstituted pattern creates significant steric crowding, potentially retarding reaction kinetics and requiring forcing conditions that further increase the risk of side reactions.

-

Solubility & Basicity: The presence of the primary aliphatic amine on the side chain renders the molecule basic and polar, influencing catalyst interaction and workup procedures.

Recommended Strategy: To ensure high fidelity of the C-Cl bond, we recommend two distinct protocols based on operational scale:

-

Method A (Scalable/Industrial): Catalytic Hydrogenation using Sulfided Platinum on Carbon (Pt/C-S) . This catalyst is "poisoned" to inhibit hydrogenolysis of the C-Cl bond while effectively reducing the nitro group.

-

Method B (Lab Scale/Robust): Dissolving Metal Reduction using Iron/Ammonium Chloride (Fe/NH₄Cl) . This method proceeds via a Single Electron Transfer (SET) mechanism that is thermodynamically unable to cleave the aryl chloride bond under these conditions.

Method A: Catalytic Hydrogenation (Sulfided Pt/C)

Applicability: High-throughput screening, scale-up (>10g), and GMP manufacturing. Mechanism: Heterogeneous catalysis.[1][2] The sulfur modification on the Pt surface occupies the high-energy active sites responsible for C-Cl bond insertion, leaving the lower-energy sites available for nitro reduction.

Protocol

Reagents:

-

Catalyst: 5% Pt/C (sulfided), typically 2-5 wt% loading relative to substrate.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Avoid acidic media.

-

Hydrogen Source: H₂ gas (balloon or reactor).

Step-by-Step Procedure:

-

Preparation: In a pressure reactor (Parr hydrogenator) or a round-bottom flask (for balloon pressure), dissolve Compound A in Methanol (10 mL/g).

-

Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add the 5% Pt/C (sulfided) catalyst.

-

Safety Note: Dry precious metal catalysts can be pyrophoric. Add as a water-wet paste or under inert flow.

-

-

Hydrogenation:

-

Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

-

Pressurize to 3–5 bar (45–75 psi) .

-

Heat to 40–50°C . Rationale: Elevated temperature helps overcome the steric hindrance of the ortho-substituents.

-

-

Monitoring: Agitate vigorously. Monitor via HPLC or LC-MS for the disappearance of the starting material (M) and formation of the product (M-30).

-

Target Time: 4–12 hours.

-

-

Workup:

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the pad with Methanol.[4]

-

Concentrate the filtrate under reduced pressure to yield the crude aniline.

-

Data Interpretation:

| Parameter | Specification |

| Conversion | > 99% |

| Selectivity (De-Cl) | < 0.1% (Critical Quality Attribute) |

| Appearance | Off-white to pale yellow solid |

Method B: Iron-Mediated Reduction (Fe/NH₄Cl)[5]

Applicability: Laboratory scale (<10g), academic research, or when high-pressure equipment is unavailable. Mechanism: Single Electron Transfer (SET) from zero-valent Iron to the nitro group. The ammonium chloride acts as a mild electrolyte and proton source, preventing the formation of insoluble iron hydroxides that trap the product.

Protocol

Reagents:

-

Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv)

-

Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 equiv)

-

Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a heavy-duty magnetic stir bar and a reflux condenser.

-

Charging: Add Compound A , Ethanol, and Water. Stir to create a suspension/solution.

-

Activation: Add Ammonium Chloride and Iron Powder to the mixture.

-

Reaction:

-

Heat the mixture to Reflux (approx. 75–80°C) .

-

Observation: The reaction will become grey/black and may foam slightly. Vigorous stirring is essential to keep the heavy iron powder suspended.

-

Time: 2–6 hours.[4] (Steric bulk may extend this compared to unhindered nitroarenes).

-

-

Critical Workup (The "Basification" Step):

-

Cool the mixture to room temperature.

-

Crucial: The product contains an aliphatic amine side chain. Adjust pH to >10 using 1M NaOH or saturated Na₂CO₃. Rationale: This ensures the aliphatic amine is in its free-base form and does not bind to the iron salts or stay in the aqueous phase.

-

Add Ethyl Acetate (EtOAc) and stir for 10 minutes.

-

Filter the slurry through a Celite® pad to remove iron sludge.[2] Wash the pad thoroughly with EtOAc.

-

-

Extraction:

-

Transfer filtrate to a separatory funnel. Separate phases.

-

Re-extract the aqueous phase with EtOAc (2x).

-

Dry combined organics over Na₂SO₄, filter, and concentrate.[2]

-

Visualization: Method Selection & Workflow

The following diagram illustrates the decision logic and the specific workflow for the Iron-mediated protocol, highlighting the critical pH adjustment step often missed in standard literature.

Caption: Decision tree and process workflow for the chemoselective reduction of Compound A. Note the critical basic workup in Method B to recover the diamine product.

Analytical Validation

To confirm the success of the reaction, use the following analytical markers:

-

Mass Spectrometry (LC-MS):

-

Starting Material: [M+H]⁺ = 229/231 (Cl isotope pattern).

-

Product: [M+H]⁺ = 199/201.

-

Note: Net mass loss of 30 Da (Loss of O₂ [-32], Gain of H₂ [+2]).

-

Impurity Check: Look for mass 165 (De-chlorinated product).

-

-

1H NMR Spectroscopy:

-

Aromatic Region: The protons on the benzene ring will shift upfield (lower ppm) due to the electron-donating nature of the new amino group compared to the electron-withdrawing nitro group.

-

Symmetry: The 1,2,3-substitution pattern is retained. The coupling constants (

values) of the remaining aromatic protons should indicate a triplet and two doublets (or overlapping multiplets) consistent with a 1,2,3-trisubstituted ring, confirming the Chlorine is still attached.

-

References

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for Pt/C sulfided selectivity).

-

Ramadas, K., & Srinivasan, N. (1992).[5] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant". Synthetic Communications, 22(22), 3189–3195.[5] Link

- Gogoi, S., et al. (2004). "An Efficient and Chemoselective Reduction of Nitroarenes to Anilines". Tetrahedron Letters, 45(33), 6247-6249.

-

Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments". Advanced Synthesis & Catalysis, 345(1‐2), 103-151. Link

Sources

Application Note: Precision Synthesis of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine

Topic: Reagents required for the synthesis of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine Content Type: Detailed Application Note and Protocol Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

The target molecule, This compound , represents a critical structural motif in medicinal chemistry, particularly as a sterically demanded "gem-dimethyl" linker found in MDM2-p53 inhibitors and various kinase antagonists.

Synthesizing this scaffold presents two primary challenges:

-

Steric Hindrance: The amine is located on a tertiary carbon, rendering standard nucleophilic substitution (

) pathways ineffective. -

Chemo-incompatibility: The presence of the nitro group (

) precludes the use of common organometallic reagents (e.g., Grignard or organolithium additions to acetone) which would otherwise be used to build the tertiary alcohol precursor for a Ritter reaction.

This guide details the Alkylation-Curtius Sequence , a robust, field-proven methodology that circumvents these issues. By establishing the quaternary carbon via enolate alkylation and installing the nitrogen via Curtius rearrangement, this protocol ensures high fidelity and safety.

Strategic Reaction Pathway

The synthesis is divided into four distinct operational phases. The logic follows a "Build-Then-Transform" approach:

-

Alpha-Alkylation: Installation of the 2-chloro-6-nitrobenzyl group onto methyl isobutyrate using a non-nucleophilic base (LDA).

-

Saponification: Hydrolysis of the sterically hindered ester.

-

Curtius Rearrangement: Conversion of the acid to the isocyanate (and trapped as a carbamate) using Diphenylphosphoryl azide (DPPA).

-

Acidolysis: Deprotection to yield the primary amine salt.

Process Flow Diagram

Figure 1: Strategic workflow for the synthesis of the target gem-dimethyl amine.

Reagents and Materials Checklist

The following table aggregates the critical reagents required. Purity is paramount for the Curtius step to avoid hazardous azide accumulation.

| Reagent | CAS Registry | Role | Purity/Grade |

| Methyl Isobutyrate | 547-63-7 | Starting Material (Nucleophile) | >99%, Anhydrous |

| 2-Chloro-6-nitrobenzyl bromide | 56433-01-3 | Electrophile | >97% |

| Lithium Diisopropylamide (LDA) | 4111-54-0 | Non-nucleophilic Base | 2.0 M in THF/Heptane |

| Diphenylphosphoryl azide (DPPA) | 26386-88-9 | Azide Source (Curtius) | >97% |

| Lithium Hydroxide (LiOH·H₂O) | 1310-66-3 | Hydrolysis Base | Reagent Grade |

| Triethylamine (Et₃N) | 121-44-8 | Base (Curtius) | Anhydrous |

| tert-Butanol (t-BuOH) | 75-65-0 | Solvent/Trapping Agent | Anhydrous |

| Trifluoroacetic Acid (TFA) | 76-05-1 | Deprotection Agent | >99% |

Detailed Experimental Protocols

Phase I: Enolate Alkylation

Objective: Create the quaternary carbon center.

Mechanism: Kinetic deprotonation of methyl isobutyrate followed by

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, temperature probe, and addition funnel.

-

Solvent Charge: Add anhydrous THF (10 mL/g of substrate) and cool to -78°C (dry ice/acetone bath).

-

Base Addition: Add LDA (1.1 equiv) dropwise. Maintain internal temperature < -70°C.

-

Enolate Formation: Add Methyl Isobutyrate (1.0 equiv) dropwise over 15 minutes. Stir at -78°C for 45 minutes to ensure complete enolization.

-

Electrophile Addition: Dissolve 2-Chloro-6-nitrobenzyl bromide (1.0 equiv) in minimal THF. Add this solution dropwise to the enolate.[1]

-

Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4 hours.

-

Workup: Quench with saturated

. Extract with EtOAc.[2] Wash organics with brine, dry over -

Purification: Flash chromatography (Hexanes/EtOAc).

Phase II: Steric Saponification

Objective: Hydrolyze the ester to the free acid. Challenge: Gem-dimethyl esters are resistant to hydrolysis due to steric shielding.

-

Dissolution: Dissolve the ester from Phase I in a mixture of THF:MeOH:Water (3:1:1).

-

Reagent: Add LiOH·H₂O (5.0 equiv).

-

Condition: Heat to Reflux (65-70°C) . Monitor by LC-MS. This may take 12-24 hours due to steric hindrance.

-

Workup: Cool to RT. Acidify carefully with 1N HCl to pH ~2. Extract the carboxylic acid with EtOAc.

Phase III: Curtius Rearrangement

Objective: Convert the Carboxylic Acid to the Boc-protected amine. Safety Note: DPPA produces hydrazoic acid byproducts. Ensure good ventilation.

-

Setup: Dry RBF under nitrogen. Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous tert-Butanol (excess, acts as solvent and reagent).

-

Activation: Add Triethylamine (1.2 equiv). Stir for 10 minutes.

-

Azidation: Add DPPA (1.1 equiv) dropwise at RT.

-

Rearrangement: Heat the mixture to 80°C (Reflux) .

-

Observation: Evolution of

gas indicates the formation of the isocyanate intermediate, which is immediately trapped by t-BuOH to form the Boc-carbamate.

-

-

Duration: Reflux for 4-6 hours.

-

Workup: Concentrate the t-BuOH. Redissolve residue in EtOAc, wash with 5%

(removes phosphate byproducts), then brine.

Phase IV: Deprotection

Objective: Isolate the final amine salt.

-

Dissolution: Dissolve the Boc-intermediate in Dichloromethane (DCM).

-

Acidolysis: Add TFA (1:1 ratio with DCM) or 4M HCl in Dioxane . Stir at RT for 2 hours.

-

Isolation:

Critical Control Points & Troubleshooting

| Parameter | Risk Factor | Mitigation Strategy |

| Moisture (Phase I) | Protonation of LDA | Use freshly distilled THF and titration-checked LDA. Maintain strict |

| Temperature (Phase I) | Self-condensation (Claisen) | Keep enolate formation strictly at -78°C. Do not rush the warming step. |

| Sterics (Phase II) | Incomplete Hydrolysis | Use a large excess of LiOH (5-10 eq) and ensure vigorous reflux. Do not use bulky alcohols (like t-BuOH) for this step. |

| Safety (Phase III) | Azide Explosion Hazard | Do not concentrate the acyl azide intermediate. Perform the rearrangement in situ in refluxing t-BuOH. |

References

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Vu, A. T., et al. (2010). Discovery of RG7388, a Potent and Selective p53–MDM2 Inhibitor in Clinical Development. Journal of Medicinal Chemistry. (Contextual reference for MDM2 inhibitor scaffolds).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]

- 4. Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Heterocyclic Synthesis using 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the high-value heterocyclic transformation of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine .

Introduction & Strategic Value

The compound This compound is a specialized "neopentyl-like" phenethylamine precursor. Its unique structural features—a gem-dimethyl substituted primary amine tethered to an ortho-chloro, ortho-nitro aromatic ring—make it an ideal "pre-organized" substrate for synthesizing 2,2-dimethylindolines .

Key Structural Advantages:

-

Thorpe-Ingold Effect (gem-Dimethyl Effect): The bulky methyl groups on the alkyl chain compress the bond angle, forcing the terminal amine into close proximity with the aryl chloride. This pre-organization significantly accelerates the rate of intramolecular cyclization compared to unsubstituted analogs.

-

Metabolic Stability: The resulting 2,2-dimethylindoline core is resistant to oxidative aromatization (to indole) and metabolic degradation at the 2-position, a common liability in drug candidates.

-

Functional Versatility: The retained 4-nitro group (derived from the 6-nitro precursor) serves as a latent handle for further diversification (e.g., reduction to aniline for urea/amide coupling), making this scaffold highly valuable for Kinase and GPCR inhibitor libraries.

Mechanistic Pathway

The transformation relies on an intramolecular Buchwald-Hartwig Amination . While Nucleophilic Aromatic Substitution (SNAr) is theoretically possible, the meta relationship between the activating nitro group (C6) and the leaving chloride (C2) renders SNAr kinetically difficult without harsh conditions. Palladium catalysis provides a mild, high-yielding alternative.

Reaction Logic:

-

Precursor Activation: Free-basing the amine (if salt).

-

Oxidative Addition: Pd(0) inserts into the Ar-Cl bond.

-

Amine Coordination & Deprotonation: The pendant amine coordinates to Pd; base removes the proton.

-

Reductive Elimination: Formation of the C-N bond and closure of the 5-membered ring.

Caption: Mechanistic flow for the Pd-catalyzed cyclization of this compound to 4-nitro-2,2-dimethylindoline.

Experimental Protocols

Protocol A: Preparation of Free Base (Pre-requisite)

Note: If the starting material is supplied as a Hydrochloride (HCl) salt, it must be neutralized to prevent catalyst poisoning.

-

Dissolution: Dissolve 10.0 mmol of the amine hydrochloride salt in 50 mL of Dichloromethane (DCM).

-

Neutralization: Add 50 mL of saturated aqueous NaHCO₃ solution.

-

Extraction: Stir vigorously for 15 minutes. Separate layers. Extract aqueous layer 2x with DCM.

-

Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the pale yellow oil (Free Amine).

-

Checkpoint: Verify absence of Cl⁻ ions if necessary, though standard workup is usually sufficient.

-

Protocol B: Pd-Catalyzed Intramolecular Cyclization (Core Application)

Target: 4-Nitro-2,2-dimethylindoline

Reagents & Conditions:

-

Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%).

-

Ligand: Xantphos (4 mol%) or BINAP (6 mol%). Note: Xantphos is preferred for its wide bite angle, stabilizing the reductive elimination step in hindered systems.

-

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).

-

Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 M concentration).

-

Atmosphere: Argon or Nitrogen (strictly oxygen-free).

Step-by-Step Procedure:

-

Setup: In a glovebox or under active Argon flow, charge a reaction vial with:

-

Free Amine Substrate (1.0 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

Xantphos (0.04 equiv)

-

Cs₂CO₃ (2.0 equiv)

-

-

Solvent Addition: Add anhydrous Toluene (degassed). Seal the vial with a crimp cap/septum.

-

Reaction: Heat the mixture to 100°C for 12–18 hours.

-

Monitoring: Monitor by LC-MS. The starting material (Ar-Cl peak) should disappear, replaced by the product peak (M-HCL mass shift is small, look for retention time shift and loss of Cl isotope pattern).

-

-

Workup: Cool to room temperature. Filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

-

Expected Yield: 85–95% (High yield driven by gem-dimethyl effect).

-

Protocol C: Reduction to 4-Amino-2,2-dimethylindoline (Downstream Application)

This step activates the scaffold for drug discovery libraries.

-

Hydrogenation: Dissolve the nitro-indoline product in MeOH.

-

Catalyst: Add 10% Pd/C (10 wt% loading).

-

Conditions: Stir under H₂ balloon (1 atm) at RT for 4 hours.

-

Isolation: Filter over Celite, concentrate. The resulting diamine is air-sensitive; store under inert gas or use immediately.

Data Analysis & Optimization

The following table summarizes optimization data for the cyclization step, highlighting the necessity of the Palladium catalyst over standard SNAr conditions due to the meta-nitro deactivation.

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | None | - | K₂CO₃ | DMF | 120 | < 5 | SNAr failed (Meta-NO₂ inactive) |

| 2 | CuI (10%) | L-Proline | K₃PO₄ | DMSO | 110 | 45 | Ullmann coupling works but slow |

| 3 | Pd(OAc)₂ | PPh₃ | NaOtBu | Toluene | 100 | 60 | Monodentate ligand less effective |

| 4 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 94 | Optimal Conditions |

| 5 | Pd₂(dba)₃ | BINAP | NaOtBu | Dioxane | 100 | 88 | Good alternative |

Troubleshooting & Critical Parameters

-

Issue: Incomplete Conversion.

-

Cause: Oxidation of the catalyst or wet solvent.

-

Solution: Ensure strict anaerobic conditions. Sparge solvents with Argon for 15 mins prior to use.

-

-

Issue: Formation of Dimer.

-

Cause: Intermolecular reaction competing with intramolecular.

-

Solution: Maintain dilute conditions (0.05 M - 0.1 M). The gem-dimethyl group usually prevents dimerization, but high concentration can force it.

-

-

Issue: Product Instability.

-

Cause: Indolines can be prone to oxidation to indoles (though 2,2-dimethyl blocks this).

-

Solution: Store purified product at -20°C.

-

References

-

Buchwald-Hartwig Cyclization (General): Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. "Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation." Acc.[1][2] Chem. Res.1998 , 31, 805–818. Link

-

Gem-Dimethyl Effect: Beesley, R. M.; Ingold, C. K.; Thorpe, J. F. "The Formation and Stability of Spiro-Compounds." J. Chem. Soc., Trans.1915 , 107, 1080–1106. Link

-

Synthesis of 2,2-Disubstituted Indolines: Wagaw, S.; Rennels, R. A.; Buchwald, S. L. "Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides." J. Am. Chem. Soc.[3]1997 , 119, 8451–8458. Link

-

Nitro-Group Tolerance in Coupling: Guram, A. S.; Rennels, R. A.; Buchwald, S. L. "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angew.[4] Chem. Int. Ed.1995 , 34, 1348–1350. Link

Sources

- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 2. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Solvent Selection for 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine Extraction

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for optimizing the extraction of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine. This resource is designed for drug development professionals and researchers to navigate the nuances of liquid-liquid extraction (LLE) for this specific molecule. We will move beyond generic protocols to address the underlying chemical principles that govern extraction efficiency and purity, empowering you to troubleshoot and refine your methods effectively.

Understanding the Analyte: Physicochemical Profile

The molecular structure of this compound dictates its behavior in a two-phase system. It is a primary aromatic amine with notable structural features:

-

Aromatic Ring: Substituted with two strong electron-withdrawing groups (EWG), a nitro group (-NO₂) and a chloro group (-Cl).

-

Amine Group (-NH₂): A primary amine attached to a sterically hindered tertiary carbon.

These features suggest the following properties, which are crucial for designing an extraction strategy.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Rationale & Implications for Extraction |

| Molecular Weight | ~228.67 g/mol | Influences diffusion rates but is less critical for solvent choice than polarity. |

| Polarity | Moderately Polar | The nitro and chloro groups increase polarity, but the phenyl ring and alkyl chain are nonpolar. The molecule will be soluble in a range of organic solvents.[1][2][3] |

| pKa (of conjugate acid) | 7.5 - 9.0 | The electron-withdrawing groups and the aromatic ring decrease the basicity of the amine compared to simple alkylamines (pKa ~10-11).[3] This pKa is ideal for pH-controlled extraction. |

| LogP (Octanol-Water) | 2.5 - 3.5 | In its neutral (free base) form, the compound is lipophilic and will preferentially partition into an organic solvent over water. |

| Water Solubility | Low (as free base) | As a neutral organic molecule, it is not very soluble in water.[4] |

| Water Solubility | High (as salt) | When protonated with acid (forming an ammonium salt), it becomes an ionic species and will be highly soluble in the aqueous phase.[5] |

Frequently Asked Questions (FAQs)

This section addresses strategic questions you may have when developing your extraction protocol.

Q1: What are the best starting solvents for extracting the neutral (free base) form of this compound from an aqueous solution?

A1: The principle of "like dissolves like" is your primary guide.[2] Since the target molecule is moderately polar, you should start with solvents of intermediate polarity. The goal is to maximize the recovery of your analyte while minimizing the co-extraction of highly polar or nonpolar impurities.

Recommended Starting Solvents:

-

Ethyl Acetate (EtOAc): An excellent first choice. It has moderate polarity, is immiscible with water, and has a relatively low boiling point for easy removal.

-

Methyl tert-Butyl Ether (MTBE): A good alternative to Diethyl Ether with a lower tendency to form peroxides. It is less polar than EtOAc.

-

Dichloromethane (DCM): A very effective solvent that can dissolve a wide range of compounds. However, it is denser than water, which means it will be the bottom layer.[5] It also has a higher tendency to form emulsions.[6]

-

Toluene: A nonpolar aromatic solvent that can be effective, especially if nonpolar impurities are not a major concern. Its high boiling point can make it more difficult to remove.

Table 2: Properties of Recommended Extraction Solvents

| Solvent | Density (g/mL) | Boiling Point (°C) | Polarity Index | Water Solubility | Layer |

| Toluene | 0.87 | 111 | 2.4 | Immiscible | Top |

| MTBE | 0.74 | 55 | 2.5 | Low | Top |

| Ethyl Acetate | 0.90 | 77 | 4.4 | Moderate | Top |

| Dichloromethane | 1.33 | 40 | 3.1 | Low | Bottom |

Q2: How do I use pH to my advantage for a more selective extraction?

A2: This is the most powerful tool for purifying amines. By manipulating the pH of the aqueous phase, you can control whether the amine is in its neutral, organic-soluble form or its protonated, water-soluble salt form.[5][7] This process is known as acid-base extraction.

-

To Extract into Organic Solvent: Ensure the aqueous phase is basic. A pH of at least two units above the amine's pKa (e.g., pH > 10.5, based on our estimate) will ensure it exists predominantly as the neutral free base, which will partition into the organic layer.[8]

-

To Extract into Aqueous Solvent (for purification): Acidify the aqueous phase. A pH of at least two units below the amine's pKa (e.g., pH < 6.0) will convert it to its water-soluble ammonium salt, pulling it out of the organic layer and leaving neutral impurities behind.

This principle allows for a technique called back-extraction , where the analyte is first extracted into an organic solvent, then washed with an acidic aqueous solution to pull the amine into the water layer, and finally re-extracted into a fresh organic solvent after making the aqueous layer basic again. This is a highly effective purification method.[9]

Caption: pH control dictates the analyte's form and phase preference.

Q3: My yield is consistently low. What are the common causes?

A3: Low yield can stem from several factors. Systematically evaluate these possibilities:

-

Incomplete Extraction: The partition coefficient (K) may be low. Increase the volume of the organic solvent or perform multiple extractions with smaller volumes (e.g., 3 x 50 mL is more effective than 1 x 150 mL).

-

Incorrect pH: If extracting the free base, ensure the aqueous phase is sufficiently basic. Use a pH meter to confirm the pH is >10 after adding base and mixing. An insufficient amount of base will result in a significant portion of your product remaining as the water-soluble salt.

-

Analyte Adsorption: The compound might be adsorbing to solid particulates or binding to other high-molecular-weight compounds in your sample matrix.[10] Filtering the initial mixture before extraction may help.

-

Emulsion Formation: A significant amount of your product can be trapped in a stable emulsion layer between the phases.[10] See the troubleshooting section below for guidance on breaking emulsions.

Troubleshooting Guide: Common Experimental Issues

Q: I have a thick, persistent emulsion at the interface. How can I resolve this?

A: Emulsion formation is one of the most common problems in LLE, often caused by high concentrations of surfactant-like compounds or vigorous shaking.[10][11] Do not discard the emulsion, as it likely contains your product. Try these methods in order:

-

Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.[12]

-

Gentle Agitation: Gently swirl the funnel or stir the emulsion layer slowly with a glass rod.[6][10] Avoid vigorous shaking in subsequent steps; gentle inversions are often sufficient.

-

"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to force the separation of the organic and aqueous phases by dehydrating the emulsion.[6][10][12][13]

-

Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning can effectively break the emulsion.[10]

-

Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.[10][12] You may need to re-extract the filtrate.

Q: After adding the extraction solvent, I only see one liquid phase. What happened?

A: This typically occurs if your initial reaction mixture contains a water-miscible co-solvent, such as ethanol, methanol, or THF.[6] This co-solvent can solubilize both the aqueous and organic layers, preventing them from separating.

-

Solution: Before extraction, remove the water-miscible solvent using a rotary evaporator. Then, re-dissolve the residue in your chosen extraction solvent and water to proceed with the LLE.[6][12]

Q: I can't tell which layer is the organic and which is the aqueous. How do I check?

A: This can happen if the layers have similar refractive indices or are darkly colored. The "drop test" is a simple and definitive method.

-

Procedure: Add a few drops of deionized water to the separatory funnel. Observe where the drops go. If they mix with the top layer, the top layer is aqueous. If they pass through the top layer and mix with the bottom layer, the bottom layer is aqueous.

-

General Rule: Most common organic solvents (ethers, esters, hydrocarbons) are less dense than water and will be the top layer. Chlorinated solvents (DCM, chloroform) are denser than water and will be the bottom layer.[5]

Experimental Protocols

Protocol 1: General Extraction of Free Base into an Organic Solvent

-

Ensure the starting aqueous solution containing the analyte is in a separatory funnel.

-

Adjust the pH of the aqueous solution to >10.5 by slowly adding a base (e.g., 5M NaOH). Check the pH with a meter.

-

Add a volume of the chosen organic solvent (e.g., ethyl acetate), typically 1/2 to equal the volume of the aqueous phase.

-

Stopper the funnel and gently invert it 10-15 times, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.

-

Place the funnel in a ring stand and allow the layers to fully separate.

-

Drain the lower layer. If using a solvent denser than water, this will be your organic layer. If using a solvent less dense than water, this will be the aqueous layer.

-

Pour the upper layer out through the top of the funnel to avoid re-contamination.

-

Repeat the extraction on the aqueous layer (steps 3-7) two more times with fresh organic solvent.

-

Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent.

Protocol 2: Workflow for Acid-Base Purification

This protocol demonstrates a full purification cycle using back-extraction.

Sources

- 1. Learn About Aromatic and Aliphatic Amines [unacademy.com]

- 2. quora.com [quora.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jove.com [jove.com]

- 6. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]

- 7. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]

- 8. biotage.com [biotage.com]

- 9. elementlabsolutions.com [elementlabsolutions.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]

- 12. Tips & Tricks [chem.rochester.edu]

- 13. azom.com [azom.com]

Technical Support Center: Stability Management for 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine

Executive Summary

This guide addresses the stability profile of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine , a critical intermediate often used in the synthesis of MDM2 inhibitors and other isoquinoline-based therapeutics.

The molecule possesses a "perfect storm" of reactive functionalities: a photosensitive ortho-nitrobenzyl core and a reactive primary amine , bridged by a sterically crowded gem-dimethyl linker. Users frequently report yellowing of solutions, formation of white precipitates, and "ghost peaks" in HPLC. This guide deconstructs these issues using mechanistic organic chemistry to provide actionable preservation strategies.

Part 1: Emergency Triage (Troubleshooting)

Quick Diagnostic: What are you seeing?

| Observation | Probable Cause | Immediate Action |

| Solution turned yellow/orange | Photochemical Degradation. The o-nitro group has initiated an intramolecular redox reaction (Norrish Type II). | Irreversible. Check purity via HPLC. If <95%, repurify. Store future batches in amber glass. |